molecular formula C17H14N2O2 B11564720 N'-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide

N'-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11564720
M. Wt: 278.30 g/mol
InChI Key: YLELPGROIASFOD-QGOAFFKASA-N
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Description

N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide is an organic compound that features a benzohydrazide moiety linked to a phenyl ring substituted with a prop-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 2-(prop-2-yn-1-yloxy)benzaldehyde with benzohydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds share the prop-2-yn-1-yloxy group and exhibit similar reactivity.

    2-(Prop-2-yn-1-yloxy)-1-naphthaldehyde: This compound has a similar structure but with a naphthalene ring instead of a benzene ring.

Uniqueness

N’-[(E)-[2-(Prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H14N2O2/c1-2-12-21-16-11-7-6-10-15(16)13-18-19-17(20)14-8-4-3-5-9-14/h1,3-11,13H,12H2,(H,19,20)/b18-13+

InChI Key

YLELPGROIASFOD-QGOAFFKASA-N

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

C#CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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